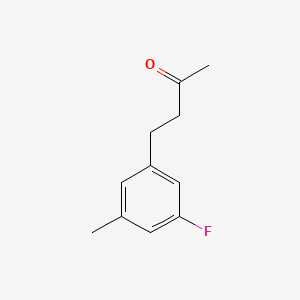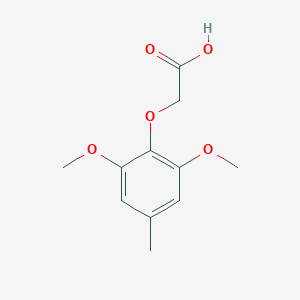
(1-Benzofuran-5-yl)hydrazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzofuran-5-yl)hydrazinehydrochloride is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-5-yl)hydrazinehydrochloride typically involves the reaction of benzofuran derivatives with hydrazine and hydrochloric acid. One common method includes the following steps:
Starting Material: Benzofuran is used as the starting material.
Reaction with Hydrazine: Benzofuran is reacted with hydrazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Formation of Hydrazine Derivative: The reaction leads to the formation of (1-Benzofuran-5-yl)hydrazine.
Hydrochloride Formation: The hydrazine derivative is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzofuran-5-yl)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
(1-Benzofuran-5-yl)hydrazinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1-Benzofuran-5-yl)hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Affecting the replication and transcription of genetic material.
Modulating Receptor Activity: Binding to receptors and altering their activity, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a similar core structure.
Benzofuran-2-carboxylic acid: A derivative with a carboxyl group.
Benzofuran-3-ylmethylamine: A derivative with an amine group.
Uniqueness
(1-Benzofuran-5-yl)hydrazinehydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives
Propriétés
Formule moléculaire |
C8H9ClN2O |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
1-benzofuran-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-5,10H,9H2;1H |
Clé InChI |
ITCPDWJXKCOXBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CO2)C=C1NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















